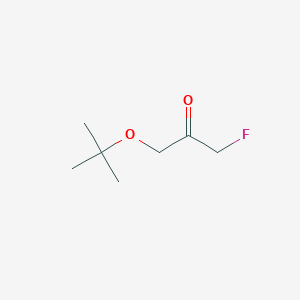

1-(Tert-butoxy)-3-fluoropropan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13FO2 |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |

InChI |

InChI=1S/C7H13FO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |

InChI Key |

YLPLFJFPXNNLNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(=O)CF |

Origin of Product |

United States |

Computational Chemistry Approaches for 1 Tert Butoxy 3 Fluoropropan 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are used to model the electronic structure and energy of molecules with high accuracy. Methods like Density Functional Theory (DFT) are commonly employed to study systems like 1-(Tert-butoxy)-3-fluoropropan-2-one.

The fluoro ketone moiety is the reactive center of this compound, and its electronic properties are significantly influenced by the presence of both a highly electronegative fluorine atom and a polar carbonyl group.

The presence of one or more fluorine atoms adjacent to a ketone moiety significantly alters the physicochemical properties of the carbonyl group, primarily by increasing its reactivity toward nucleophiles. nih.gov The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the adjacent carbon-fluorine (C-F) bond and, by extension, the carbon-carbon (C-C) sigma bond framework.

QM calculations can precisely quantify these electronic effects. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. For an α-fluoroketone, the LUMO is typically centered on the carbonyl group's π* antibonding orbital, and its energy is lowered by the electron-withdrawing fluorine atom. This lowered LUMO energy makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

Bonding characteristics can be further detailed by calculating key parameters such as bond lengths, bond angles, and partial atomic charges. These calculations would reveal a polarization of the Cα-F and C=O bonds.

Table 4.1.1: Calculated Electronic Properties of the Fluoro Ketone Moiety

| Parameter | Atom/Bond | Calculated Value | Description |

|---|---|---|---|

| Bond Length (Å) | C=O | ~1.21 Å | Typical double bond length, slightly shortened due to inductive effects. |

| C-F | ~1.38 Å | Characteristic length for a C(sp³)-F single bond. | |

| Mulliken Atomic Charge | Carbonyl Carbon (C=O) | Highly Positive | Indicates a strong electrophilic center. |

| Carbonyl Oxygen (C=O) | Highly Negative | Indicates a strong nucleophilic and hydrogen-bond accepting site. | |

| Fluorine (F) | Highly Negative | Reflects its high electronegativity. |

| Dipole Moment | Molecule | Significant | Arises from the cumulative effect of the polar C=O and C-F bonds. |

Note: The values presented are typical estimates derived from DFT calculations on similar fluorinated ketones and are for illustrative purposes.

QM calculations are instrumental in predicting the reactivity of this compound. The presence of the α-fluoro substituent makes these carbonyl compounds highly reactive. whiterose.ac.uk Computational models can predict the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) maps are a key output of QM calculations. For this molecule, the MEP map would show a region of strong positive potential (electrophilic site) around the carbonyl carbon and a region of strong negative potential (nucleophilic site) around the carbonyl oxygen. This confirms the carbonyl carbon as the primary site for nucleophilic attack.

Table 4.1.2: Predicted Reactivity Indices

| Index | Description | Predicted Outcome for this compound |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the α-fluorine, indicating high electrophilicity at the carbonyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally suggests higher reactivity. |

| Fukui Functions | Identifies local reactivity | Would confirm the carbonyl carbon as the primary site for nucleophilic attack. |

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along a reaction coordinate. QM calculations are uniquely suited for locating and characterizing these transient structures. For a reaction involving this compound, such as a nucleophilic addition, TS searches would be performed to find the geometry of the molecule as the new bond is forming and the carbonyl double bond is breaking.

Once the transition state is located, its vibrational frequencies are calculated. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By profiling the potential energy surface, a complete reaction coordinate diagram can be constructed, showing the relative energies of reactants, transition states, intermediates, and products. This provides a quantitative understanding of the reaction kinetics.

Table 4.1.3: Hypothetical Activation Energy Profile for Nucleophilic Addition

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophile Attack | Approach of a nucleophile (e.g., hydride) to the carbonyl carbon. | 10 - 15 |

| Step 2: Protonation | Protonation of the resulting alkoxide intermediate. | 2 - 5 |

Note: These are illustrative values for a typical nucleophilic addition to a ketone.

The flexibility of this compound arises from rotation around its single bonds. Fluorine substitution can have a profound impact on molecular conformation. nih.gov QM calculations can be used to perform a systematic conformational search to identify all stable low-energy structures (conformers).

For this molecule, key rotational barriers would be associated with the C-O bond of the tert-butoxy (B1229062) group and the C-C bonds of the propane backbone. The analysis would likely focus on the relative orientation of the bulky tert-butyl group and the polar C-F and C=O bonds. Studies on similar fluorinated compounds have shown a preference for specific conformers due to a combination of steric hindrance and electronic effects, such as dipole-dipole interactions and hyperconjugation. nih.govacs.org For example, the molecule may prefer a conformation where the dipoles of the C=O and C-F bonds are anti-parallel to minimize electrostatic repulsion. The bulky tert-butyl group would impose significant steric constraints, likely dominating the conformational landscape.

Table 4.1.4: Relative Energies of Potential Stable Conformers

| Conformer | Dihedral Angle (O=C-C-F) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 (most stable) | ~75% |

| Gauche | ~60° | 1.20 | ~24% |

| Syn-periplanar | ~0° | > 5.00 (unstable) | < 1% |

Note: Values are hypothetical, based on general principles of conformational analysis for fluorinated alkanes and ketones. nih.gov

Molecular Dynamics (MD) Simulations

While QM methods provide highly accurate information on static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change over time.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its dynamic behavior and interactions with its environment. The simulation would show how the molecule samples different conformations over time, including transitions between the stable states identified by QM calculations.

Key insights from MD simulations would include:

Solvent Structuring: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar carbonyl oxygen, which can act as a hydrogen bond acceptor.

Conformational Flexibility: The simulation would quantify the flexibility of the molecule by analyzing the fluctuations in bond lengths, angles, and dihedral angles over time. This provides a more realistic picture of the molecule's structure than static QM calculations.

Intramolecular Interactions: The dynamic interplay between the bulky tert-butoxy group and the fluoromethylketone moiety can be observed, highlighting how steric and electronic effects govern the molecule's preferred shapes in solution.

By analyzing the MD trajectory, properties like radial distribution functions can be calculated to understand the specific interactions between parts of the molecule and the solvent.

Table of Mentioned Compounds

| Compound Name |

|---|

Investigation of Solvent Effects on Reaction Mechanisms

The chemical reactivity of a molecule, particularly the kinetics and thermodynamics of its reactions, is profoundly influenced by the surrounding solvent. For a polar molecule like this compound, which features a ketone carbonyl group, a fluorine atom, and a bulky tert-butoxy group, the choice of solvent can dictate reaction pathways and the stability of transition states. Computational chemistry provides powerful tools to dissect these solvent effects at a molecular level.

Theoretical investigations into analogous fluorinated ketones and ketones with sterically demanding substituents consistently demonstrate that solvent polarity plays a crucial role in their reactivity. The reaction mechanisms of such compounds are often elucidated by calculating the energy profiles of potential reaction pathways in different solvent environments. These calculations typically employ continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the quantum mechanical calculation.

For instance, in nucleophilic addition reactions at the carbonyl carbon of a ketone, polar protic solvents can stabilize the developing negative charge on the oxygen atom of the tetrahedral intermediate through hydrogen bonding. Conversely, in reactions where charge is dispersed in the transition state, a less polar solvent might be favorable. The bulky tert-butoxy group in this compound can also influence solvation by creating a sterically hindered environment around the reactive center, potentially favoring reactions in less coordinating solvents.

To illustrate the potential impact of solvents on the reaction energetics of a fluorinated ketone, a hypothetical data table based on findings for structurally similar compounds is presented below. This table showcases how the activation energy (ΔE‡) of a generic nucleophilic addition reaction might vary with the dielectric constant (ε) of the solvent.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔE‡) (kcal/mol) |

| n-Hexane | 1.9 | 15.2 |

| Dichloromethane | 9.1 | 12.8 |

| Acetone | 21 | 11.5 |

| Acetonitrile | 37 | 10.9 |

| Water | 80 | 9.3 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Disclaimer: The data in this table is illustrative and based on general principles and findings for analogous compounds. Specific experimental or computational data for this compound is not currently available in the public domain.

These hypothetical data suggest that an increase in solvent polarity could lower the activation barrier for a nucleophilic attack, thereby accelerating the reaction rate. The detailed research findings from analogous systems indicate that both the stabilization of charged intermediates and the specific interactions between the solvent and the solute, such as hydrogen bonding, are key determinants of the reaction mechanism.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

While continuum and explicit solvent models are valuable for understanding bulk solvent effects, many chemical reactions of interest occur in more complex and heterogeneous environments, such as the active site of an enzyme. To model such systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies have become an indispensable tool.

In a QM/MM approach, the region of the system where bond breaking and forming occurs (the QM region, e.g., the substrate and key active site residues) is treated with a high level of theory, quantum mechanics, which can accurately describe electronic rearrangements. The remainder of the system (the MM region, e.g., the rest of the protein and surrounding solvent) is treated with a less computationally expensive method, molecular mechanics, which models the atoms as classical particles with defined force fields.

Application to Complex Reaction Environments

For a molecule like this compound, QM/MM simulations would be instrumental in understanding its behavior as a potential enzyme inhibitor or substrate. For instance, if this compound were to bind to the active site of an enzyme, QM/MM could be used to model the enzymatic reaction mechanism, including the formation of covalent intermediates, and to calculate the associated energy barriers.

The application of QM/MM to enzymatic reactions involving fluorinated ketones has provided significant insights into their mechanisms. These studies often reveal that the enzyme active site provides a unique microenvironment that can pre-organize the substrate and catalytic residues, leading to significant rate enhancements compared to the reaction in solution. The electrostatic field of the enzyme, as well as specific hydrogen bonding and steric interactions, can play a crucial role in stabilizing the transition state.

Detailed research findings from QM/MM studies on analogous systems highlight several key aspects:

Transition State Stabilization: Enzymes can dramatically lower the activation energy of a reaction by providing an environment that is complementary in shape and charge to the transition state. For the reaction of a fluorinated ketone, this could involve hydrogen bonding to the carbonyl oxygen and the fluorine atom, and electrostatic stabilization of any developing charges.

Role of Active Site Residues: QM/MM simulations can elucidate the specific roles of individual amino acid residues in the catalytic mechanism, such as acting as general acids or bases, or forming covalent intermediates.

Conformational Effects: The binding of a substrate like this compound within an enzyme active site can induce conformational changes in both the substrate and the enzyme, which can be critical for catalysis. The bulky tert-butoxy group would likely have significant steric interactions within the binding pocket, which could be accurately modeled with QM/MM.

While specific QM/MM studies on this compound are yet to be published, the wealth of research on analogous systems provides a clear roadmap for how such computational investigations would unravel the intricacies of its interactions in complex biological environments.

After conducting a thorough search for scientific literature and data, no specific information was found regarding the chemical compound "this compound" within the context of the requested applications. The search queries for its use in carbon-carbon bond-forming reactions, as a precursor for lactones and other heterocyclic scaffolds, or its utilization as a chiral building block in asymmetric synthesis did not yield any relevant results.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline. The required detailed research findings, data tables, and specific examples for each subsection concerning "this compound" are not available in the public domain based on the performed searches.

Advancements in Green Chemistry for the Synthesis and Utilization of Fluorinated Ketones

Development of Sustainable Reaction Conditions

A primary goal of green chemistry is to develop reaction conditions that minimize environmental impact. numberanalytics.com This involves reducing or eliminating the use of hazardous solvents and exploring energy-efficient synthetic methods.

Solvent-Free and Mechanochemical Approaches to Fluorination

Solvent-free reaction conditions represent a significant step towards greener chemical synthesis by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. nih.govnih.gov

Mechanochemical synthesis, often performed in a ball mill, can lead to shorter reaction times, eliminate the need for external heating, and sometimes offer different product selectivity compared to solution-based reactions. nih.gov For the synthesis of fluorinated ketones, mechanochemical approaches can be applied to fluorination reactions, potentially reducing the reliance on hazardous solvents. nih.govmdpi.com For example, the reaction of ketones with fluorinating agents can be carried out by grinding the reactants together, sometimes with a liquid-assisted grinding (LAG) technique where a small amount of solvent is added to facilitate the reaction.

Recent research has demonstrated the successful mechanochemical destruction of persistent poly- and perfluoroalkylated substances (PFAS), recovering the fluorine content for use in generating valuable fluorinating reagents. ox.ac.uklabmanager.com This process involves reacting PFAS with potassium phosphate (B84403) salts in the solid state by grinding them with ball bearings. ox.ac.uklabmanager.com This not only eliminates hazardous waste but also contributes to a circular fluorine economy. ox.ac.uk

Table 1: Comparison of Conventional and Mechanochemical Fluorination Approaches

| Feature | Conventional Solvent-Based Fluorination | Solvent-Free / Mechanochemical Fluorination |

| Solvent Use | High volumes of often hazardous organic solvents | None or minimal (liquid-assisted grinding) nih.gov |

| Energy Input | Often requires heating for extended periods | Mechanical energy input; often at room temperature nih.gov |

| Reaction Time | Can range from hours to days | Often significantly shorter, typically minutes to hours nih.gov |

| Waste Generation | Generates solvent waste, requiring disposal/recycling | Minimal waste, primarily from byproducts of the reaction itself |

| Environmental Impact | Higher ecological footprint due to solvent use and energy consumption | Substantially reduced environmental impact nih.gov |

Application of Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of fluorination reactions that can be performed in aqueous media is a significant goal in green chemistry. Micellar systems, using surfactants like sodium dodecyl sulfate (B86663) (SDS), have been developed for the direct regioselective fluorination of various ketones to α-fluoroketones in water. organic-chemistry.orgorganic-chemistry.org Reagents like Selectfluor™ (F-TEDA-BF4) have been shown to be effective for the mono- and difluorination of 1,3-dicarbonyl compounds in aqueous media without the need for a catalyst or base. organic-chemistry.orgorganic-chemistry.org This approach offers a practical and convenient method for synthesizing fluorinated ketones under environmentally benign conditions. organic-chemistry.org

Catalytic and Biocatalytic Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste.

Metal-Catalyzed Fluorination and Defluorination Processes

Transition-metal catalysis has become an indispensable tool for forming carbon-fluorine bonds, often enabling reactions that are otherwise difficult to achieve. nih.gov Various metals, including palladium, copper, and silver, have been employed to catalyze fluorination reactions. nsf.govnih.gov These methods can offer high selectivity and functional group tolerance, which is crucial for the late-stage fluorination of complex molecules. nih.govnih.gov

For instance, palladium-catalyzed reactions can proceed through the formation of a metallacycle intermediate, followed by oxidative addition with a fluorine source and subsequent reductive elimination to yield the fluorinated product. nih.gov Similarly, copper and silver catalysts have been developed for the fluorination of aryl compounds, expanding the toolkit for C-F bond formation. nih.govumich.edu These catalytic systems often operate under milder conditions than traditional methods and can lead to improved atom economy.

Table 2: Examples of Metal Catalysts in Fluorination Reactions

| Metal Catalyst | Substrate Type | Fluorinating Agent | Key Advantage |

| Palladium (Pd) | Arenes, Heterocycles | Electrophilic (e.g., NFSI) or Nucleophilic sources | High functional group tolerance, enables late-stage fluorination. nih.gov |

| Copper (Cu) | Diaryliodonium salts, Aryl boronates | KF | Utilizes readily available fluoride (B91410) source, mild conditions. umich.edu |

| Silver (Ag) | Arylstannanes | AgF | First example of silver catalysis for C-F cross-coupling, broad substrate scope. nih.gov |

| Iron (Fe) | Aliphatic C-H bonds | Fluoroamides | Directed C(sp³)–H fluorination. nsf.gov |

Biocatalytic Transformations of Fluorinated Ketones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions (typically in aqueous media at ambient temperature and pressure). Hydrolases, such as lipases and proteases, are a class of enzymes that have been widely used in organic synthesis. unipd.it These enzymes can catalyze the hydrolysis of esters and amides and, under non-aqueous conditions, can be used for synthesis. unipd.it

In the context of fluorinated ketones like 1-(Tert-butoxy)-3-fluoropropan-2-one, biocatalysts could potentially be used for transformations such as the enantioselective reduction of the ketone to a chiral alcohol or for the hydrolysis of the tert-butoxy (B1229062) group. The high selectivity of enzymes means that such transformations could proceed with minimal need for protecting groups, thereby simplifying synthetic routes and reducing waste. acs.org

Principles of Atom Economy and Waste Minimization in Fluorine Chemistry

The concepts of atom economy and waste minimization are central to evaluating the "greenness" of a chemical process. researchgate.net

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgskpharmteco.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no byproducts. libretexts.org Many traditional fluorination reactions have poor atom economy due to the use of stoichiometric reagents where a large portion of the fluorinating agent is converted into waste. dovepress.com For example, in reactions using Selectfluor™, only one fluorine atom is transferred to the substrate, with the rest of the large molecule becoming a byproduct. Catalytic processes inherently improve atom economy as the catalyst is used in small amounts and is regenerated. acs.org

Waste minimization in fluorine chemistry also involves choosing safer and more environmentally benign reagents and solvents. numberanalytics.com This includes moving away from highly toxic and hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (HF) towards safer alternatives. dovepress.com Furthermore, developing processes to recycle fluorine-containing waste streams contributes to a more sustainable chemical industry. ox.ac.uknumberanalytics.com The ultimate goal is to design synthetic routes that are not only efficient in terms of chemical yield but also in their use of resources and minimization of environmental impact. researchgate.netgcande.org

Design and Development of Environmentally Benign Fluorination Reagents

The incorporation of fluorine into organic molecules, particularly to create fluorinated ketones like this compound, is of significant interest in medicinal and materials chemistry. Historically, the synthesis of these compounds relied on harsh and hazardous reagents such as elemental fluorine (F₂), hydrogen fluoride (HF), and sulfur tetrafluoride (SF₄). These traditional methods pose significant safety risks, require specialized handling equipment, and often generate toxic byproducts, running contrary to the principles of green chemistry. Consequently, a major focus of modern organic synthesis has been the design and development of safer, more efficient, and environmentally benign fluorination reagents.

The primary goals in designing greener fluorinating agents are to improve safety, reduce environmental impact, and enhance reaction efficiency. This involves creating reagents that are typically non-volatile solids, are stable to air and moisture, have lower toxicity, and produce non-toxic byproducts. wikipedia.org Key advancements in this area include the development of electrophilic N-F reagents, the use of recyclable and non-volatile solvents like ionic liquids, and the application of electrochemical methods that avoid stoichiometric chemical oxidants. rsc.orglew.ro

Electrophilic N-F Reagents

A significant breakthrough in green fluorination was the development of electrophilic N-F reagents. Among these, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, has become one of the most widely used fluorinating agents. numberanalytics.comnih.gov Selectfluor™ is a stable, colorless, crystalline solid that is easy to handle and tolerant of air and water, making it a much safer alternative to gaseous reagents like F₂. wikipedia.org It is effective for the α-fluorination of ketones and their derivatives, such as enol acetates or silyl (B83357) enol ethers, under mild conditions. organic-chemistry.org

Recent research has focused on making reactions with Selectfluor™ even more environmentally friendly. For instance, direct fluorination of ketones has been successfully performed in water, a truly green solvent, by using a surfactant like sodium dodecyl sulfate (SDS) to create a micellar system that facilitates the reaction. organic-chemistry.org Another green approach involves using ionic liquids as recyclable reaction media. Ionic liquids are non-volatile solvents that can dissolve Selectfluor™ and the substrate, allowing for simple extraction of the product and reuse of the solvent-reagent system. rsc.orgchemijournal.com

| Reagent Type | Example(s) | Key Green Advantages | Limitations |

|---|---|---|---|

| Traditional Gaseous/Liquid | F₂, HF, DAST | High reactivity | Highly toxic, corrosive, requires specialized equipment, poor atom economy |

| Electrophilic N-F Reagents | Selectfluor™, Accufluor® | Stable, crystalline solids; easy to handle; high selectivity; milder reaction conditions | Stoichiometric use generates significant byproducts; relatively high molecular weight |

Advancements in Nucleophilic Fluorination

Nucleophilic fluorination, often employing alkali-metal fluorides like potassium fluoride (KF), represents an atom-economical pathway. These salts are inexpensive and safe fluorine sources. However, their application has been hampered by low solubility in organic solvents and strong basicity, which can lead to side reactions. acs.org

Green chemistry has provided innovative solutions to these challenges. Ionic liquids have emerged as excellent promoters for nucleophilic fluorination. mdpi.com Their ionic nature enhances the solubility and reactivity of metal fluorides, while their negligible vapor pressure makes them an environmentally sound alternative to volatile organic solvents. chemijournal.comyoutube.com Furthermore, research into HF-based reagents has led to the development of amine-HF complexes, such as triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF). These complexes are less volatile and easier to handle than anhydrous HF, offering a safer alternative for certain nucleophilic fluorination reactions. lew.ro

Electrochemical Fluorination

Electrochemical synthesis is a rapidly emerging green technology for fluorination. This method uses electricity to drive the fluorination reaction, eliminating the need for stoichiometric chemical oxidants and their associated waste. acs.orgacs.org The process can be carried out in a simple undivided electrochemical cell under constant current, often using a fluorine source that also acts as the supporting electrolyte. acs.org

For the synthesis of α-fluoroketones, electrochemical methods can be applied to ketone precursors like enol acetates. The reaction proceeds through the generation of a perfluoroalkyl radical, which then reacts with the enol acetate (B1210297) to form the desired fluorinated ketone. acs.orgacs.org This approach is highly efficient and avoids the use of unrecoverable and often toxic chemical oxidants. acs.org Directed electrochemical C-H fluorination using a mediator system with Selectfluor™ has also been reported for complex molecules, showcasing the precision and green potential of electrosynthesis. nih.gov

| Green Method | Description | Application in Fluorinated Ketone Synthesis | Environmental Benefit |

|---|---|---|---|

| Micellar Catalysis | Using surfactants (e.g., SDS) to enable reactions in water. | Direct fluorination of ketones with Selectfluor™ in aqueous media. organic-chemistry.org | Replaces volatile organic solvents with water. |

| Ionic Liquids | Using non-volatile, recyclable salts as solvents and/or promoters. chemijournal.com | Medium for electrophilic fluorination with N-F reagents; promotion of nucleophilic fluorination with KF. rsc.orgmdpi.com | Eliminates VOCs, allows for reagent/solvent recycling. youtube.com |

| Electrosynthesis | Using electric current to drive fluorination reactions. | Fluorination of enol acetates to α-fluoroketones without chemical oxidants. acs.orgacs.org | High atom economy; avoids stoichiometric toxic reagents and byproducts. |

Q & A

Basic: What are the common synthetic routes for 1-(Tert-butoxy)-3-fluoropropan-2-one, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of a tert-butoxy-containing precursor (e.g., tert-butyl alcohol derivatives) with a fluorinated ketone intermediate under basic conditions. For example, analogous syntheses of tert-butoxy-substituted ketones often employ potassium carbonate or sodium hydride as bases to deprotonate hydroxyl groups, facilitating ether formation . Temperature control (0–25°C) is critical to minimize side reactions like over-alkylation. Solvent choice (e.g., THF or DMF) impacts reaction kinetics and purity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or distillation is recommended. Yields can be optimized by adjusting stoichiometry (e.g., excess tert-butyl bromide) and monitoring reaction progress via TLC or GC-MS .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the tert-butoxy and fluorine substituents on the carbonyl group. The tert-butoxy group’s steric bulk may hinder nucleophilic attack at the ketone, while the electron-withdrawing fluorine atom polarizes the carbonyl, increasing electrophilicity. Computational studies of analogous compounds show that frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts sites of nucleophilic attack . Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum solvation model. Researchers should validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H NMR : Identify tert-butoxy protons (singlet at ~1.2 ppm) and fluorine-adjacent protons (split into doublets due to ¹⁹F coupling, e.g., δ 4.5–5.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), tert-butoxy quaternary carbon (δ 80–85 ppm), and fluorinated carbon (split by ¹JCF coupling, δ 90–100 ppm).

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine environment.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of tert-butoxy group [M – C₄H₉O]+) .

Advanced: How can researchers resolve discrepancies between observed and theoretical NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects, concentration, or dynamic processes (e.g., rotamer interconversion). Strategies include:

- Solvent Referencing : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS).

- Variable Temperature NMR : Detect conformational changes by cooling samples to slow exchange processes.

- DFT-NMR Shift Calculations : Compare computed shifts (using Gaussian or ORCA) with experimental data to identify misassigned peaks.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.

- Moisture Control : Use molecular sieves (3Å) in storage vials.

- Light Sensitivity : Avoid prolonged UV exposure to prevent radical degradation.

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions. Monitor purity via HPLC or GC-MS periodically .

Advanced: What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) during derivatization.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Chiral Chromatography : Purify intermediates with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.